N-(2,2,2-trichloroethylidene)hydroxylamine
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Overview
Description
It is a crystalline solid with a melting point of 56°C and a boiling point of 85°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields of scientific research.
Preparation Methods
The synthesis of N-(2,2,2-trichloroethylidene)hydroxylamine typically involves the reaction of trichloroacetaldehyde with hydroxylamine. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is valuable for preparing highly reactive derivatives of the sulfonamide series.
Chemical Reactions Analysis
N-(2,2,2-trichloroethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroethylene, phenylacetylene, and hydroxylamine . The major products formed from these reactions are derivatives of the sulfonamide series, which are valuable reagents for further chemical synthesis .
Scientific Research Applications
N-(2,2,2-trichloroethylidene)hydroxylamine has several scientific research applications. It is used in the synthesis of various chemicals and intermediates, particularly in the field of organic chemistry. Additionally, it has applications in biology and medicine, where it is used as a reagent in the preparation of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloroethylidene)hydroxylamine involves its reactivity towards oxygen- and nitrogen-centered species. This reactivity makes it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates with other reactive species.
Comparison with Similar Compounds
N-(2,2,2-trichloroethylidene)hydroxylamine can be compared with other similar compounds, such as N-(2,2-dichloro-2-phenylethylidene)hydroxylamine and N-(1-hydroxy-2,2,2-trichloroethyl)amides . These compounds share similar reactivity and applications but differ in their specific chemical structures and the types of reactions they undergo. The uniqueness of this compound lies in its high reactivity and versatility in forming stable intermediates with various reactive species.
Properties
IUPAC Name |
N-(2,2,2-trichloroethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZGCQCZRDLJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324644 |
Source
|
Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-99-3 |
Source
|
Record name | Acetaldehyde, 2,2,2-trichloro-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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